4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound features a methoxy group, a methyl group, and a sulfonamide group attached to a phenyl ring, which is further substituted with a thiazolo[5,4-b]pyridin moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad spectrum of interactions with various cellular targets.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting a broad range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazoles are known to have varying effects at different dosages .
Metabolic Pathways
Thiazoles are known to interact with various enzymes or cofactors .
Transport and Distribution
Thiazoles are known to interact with various transporters or binding proteins .
Subcellular Localization
Thiazoles are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridin core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazoles and pyridine derivatives[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchembiomedcentralcom/articles/101186/s13065-019-0559-x){{{CITATION{{{3{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 4-hydroxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide.
Reduction: : Formation of 4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide with an amine group.
Substitution: : Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly as an inhibitor of certain enzymes or receptors.
Industry: : It can be used in the development of new materials or as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiazolo[5,4-b]pyridin moiety. Similar compounds might include other sulfonamide derivatives or molecules with similar heterocyclic structures. the exact substituents and their positions on the phenyl ring can lead to significant differences in biological activity and chemical properties.
List of Similar Compounds
4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[4,5-b]pyridin-2-yl)phenyl)benzenesulfonamide
4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[3,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[2,3-b]pyridin-2-yl)phenyl)benzenesulfonamide
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-6-7-15(20-23-17-5-4-10-22-21(17)28-20)12-18(13)24-29(25,26)16-8-9-19(27-3)14(2)11-16/h4-12,24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIYWFROWQFBFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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